(2S)-2-amino-2-(2-bromophenyl)acetic acid
Description
Significance of Non-Proteinogenic Chiral α-Amino Acids in Modern Organic Synthesis
Non-proteinogenic α-amino acids are of paramount importance in modern organic and bioorganic chemistry. Current time information in Singapore. Unlike their proteinogenic counterparts, these compounds offer vast structural diversity that is crucial for the development of novel molecules with specific functions. They serve as essential building blocks for the synthesis of peptides, peptidomimetics, natural products, and pharmaceutically active molecules. namiki-s.co.jp The incorporation of these unnatural amino acids can confer unique properties, such as enhanced metabolic stability and resistance to proteolytic degradation. lookchem.com
Furthermore, they are invaluable in the field of medicinal chemistry for creating therapeutic agents with improved efficacy and pharmacokinetic profiles. lookchem.com The development of new catalytic methods for the enantioselective synthesis of these unnatural α-amino acids remains a highly active area of research, as facile and reliable access to these chiral building blocks is critical for advancing drug discovery and materials science. researchgate.netgoogle.com
Specific Research Relevance of (2S)-2-Amino-2-(2-bromophenyl)acetic Acid
While extensive published research focusing specifically on this compound is not widespread, its scientific relevance can be inferred from its structural characteristics and the well-documented utility of its analogs. The molecule belongs to the family of phenylglycine derivatives, which are known to be components of several top-selling pharmaceutical products, including antiplatelet agents and antibiotics. mdpi.com
The key features of this compound are:
The Chiral α-Amino Acid Core: This provides a stereochemically defined scaffold, essential for creating molecules with specific three-dimensional orientations required for biological activity.
The Phenylglycine Framework: Phenylglycine and its derivatives are recognized for their biological significance and potential as medical agents. researchgate.netmdpi.com
The ortho-Bromo Substituent: Halogenation of aromatic rings is a common strategy in drug design. lookchem.com The bromine atom can influence the molecule's lipophilicity, electronic properties, and binding interactions with biological targets. lookchem.com Specifically, a bromine atom at the ortho position sterically influences the conformation of the phenyl ring relative to the amino acid backbone and serves as a reactive handle for further synthetic modifications, such as transition metal-catalyzed cross-coupling reactions.
Analogous compounds, such as other bromophenylglycine derivatives, are used as reagents in the synthesis of compounds aimed at treating cognitive impairments like Alzheimer's disease. lookchem.com Moreover, various L-phenylglycine derivatives have been designed and synthesized as potential lead compounds for antidiabetic drugs. google.comnih.gov Therefore, this compound represents a valuable chiral building block for medicinal chemistry and synthetic organic chemistry.
Overview of Key Research Areas in the Chemistry of This Chiral α-Amino Acid
The chemical utility of this compound positions it as a compound of interest in several key research domains.
As a Chiral Building Block: The primary area of research for this compound is its use as a starting material for the enantioselective synthesis of more complex molecules. Its protected derivatives can be incorporated into peptide chains to create novel peptidomimetics with tailored properties. The combination of the chiral center and the reactive bromo-substituent makes it a versatile precursor for constructing heterocyclic systems and other scaffolds of pharmaceutical interest.
Medicinal Chemistry and Drug Discovery: Drawing parallels from structurally related phenylglycines, a significant research avenue involves using this acid to synthesize new classes of potential therapeutic agents. mdpi.comnih.gov Research could focus on developing novel compounds for neurological disorders or metabolic diseases, leveraging the unique steric and electronic contributions of the ortho-bromophenyl group. lookchem.com
Synthetic Methodology: The ortho-bromophenyl moiety makes the compound an ideal substrate for exploring and developing new synthetic reactions. It can be employed in transition metal-catalyzed reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds at the ortho-position, leading to a diverse array of complex α-amino acid derivatives not easily accessible through other means.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 339274-34-9 |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Chirality | (S)-enantiomer |
| Synonyms | (αS)-α-Amino-2-bromobenzeneacetic acid cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-(2-bromophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWAPNNQAOAJDI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(=O)O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282511 | |
| Record name | (αS)-α-Amino-2-bromobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339274-34-9 | |
| Record name | (αS)-α-Amino-2-bromobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339274-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Amino-2-bromobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2s 2 Amino 2 2 Bromophenyl Acetic Acid
Chemo-Enzymatic and Biocatalytic Approaches
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions. nih.govmbl.or.kr Enzymes, particularly transaminases, are at the forefront of developing greener routes to chiral amines and amino acids. mbl.or.kr
ω-Transaminase-Catalyzed Asymmetric Amination for Chiral α-Amino Acid Derivatives
ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. mdpi.com This catalytic activity is harnessed in the asymmetric synthesis of chiral amines from prochiral ketones, a method that can theoretically achieve a 100% yield of the desired enantiomer. nih.govmdpi.com The reaction proceeds via a ping-pong bi-bi mechanism, where the PLP cofactor mediates the amino group transfer. mdpi.com
While ω-TAs have a broad substrate scope, their activity towards bulky α-keto acids, the precursors to α-amino acids, can be limited by steric hindrance in the enzyme's active site. mdpi.comnih.gov To overcome this, protein engineering techniques are employed to modify the substrate-binding pockets. For instance, mutations in the active site of ω-TAs have been shown to enhance their catalytic efficiency towards sterically demanding substrates, making this a viable route for the synthesis of substituted phenylglycine derivatives. nih.gov The general scheme for this biocatalytic transformation is presented below.
| Reactant 1 | Reactant 2 | Enzyme | Product |
| 2-bromo-α-keto-phenylacetic acid | Amino Donor (e.g., Isopropylamine) | Engineered ω-Transaminase | (2S)-2-amino-2-(2-bromophenyl)acetic acid |
Table 1: ω-Transaminase-Catalyzed Asymmetric Amination
Reductive Coupling Strategies for Optically Pure N-Functionalized Amino Acids
The development of biocatalysts for the reductive coupling of ketones and amines provides a direct route to N-functionalized amino acids. nih.gov This approach is particularly valuable for synthesizing N-alkylated amino acids, which are important components of many bioactive molecules. nih.gov Researchers have discovered and engineered a range of biocatalysts, such as N-methyl amino acid dehydrogenases and ketimine reductases, that can perform these transformations with high yield and stereoselectivity. nih.gov While direct application to this compound is not explicitly detailed in the provided results, the methodology is highly relevant for producing its N-substituted derivatives.
| Ketone Substrate | Amine Substrate | Biocatalyst | Product |
| α-Keto acid | Primary or Secondary Amine | Ketimine Reductase/Dehydrogenase | N-functionalized α-amino acid |
Table 2: Biocatalytic Reductive Coupling for N-Functionalized Amino Acids
Sustainable Biocatalytic Routes for Chiral Amine Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing, with biocatalysis playing a key role. nih.gov The use of enzymes in whole-cell systems or as isolated proteins offers significant environmental benefits, including mild reaction conditions (ambient temperature and pressure, neutral pH), reduced waste generation, and the use of renewable resources. nih.govnih.gov The synthesis of chiral amines and amino acids through biocatalytic methods, such as those employing transaminases, aligns with these sustainability goals. mbl.or.kr For example, the use of immobilized enzymes in continuous flow reactors can enhance catalyst stability and productivity, further improving the environmental footprint of the synthesis. frontiersin.orgfrontiersin.org
Metal-Catalyzed Enantioselective Synthesis
Transition metal catalysis offers a powerful toolkit for the asymmetric synthesis of complex molecules, including unnatural amino acids. Palladium, cobalt, and nickel catalysts have been extensively developed for the enantioselective formation of carbon-carbon bonds, providing access to a wide range of chiral α-amino acid derivatives.
Palladium(II)-Catalyzed Reactions in Chiral α-Amino Acid Derivative Formation
Palladium-catalyzed cross-coupling and C-H activation reactions have revolutionized the synthesis of complex organic molecules. rhhz.netnih.govacs.orgrsc.orgglobethesis.com In the context of α-amino acid synthesis, Pd(II)-catalyzed C-H functionalization allows for the direct modification of amino acid side chains. rhhz.netglobethesis.com By employing a directing group attached to the amino acid, specific C-H bonds can be selectively activated and functionalized. rhhz.netglobethesis.com This strategy enables the introduction of aryl or other functional groups onto a simpler amino acid scaffold, providing a versatile route to unnatural amino acids like this compound. For instance, the ortho-C-H bonds of a phenylglycine derivative could be targeted for bromination or arylation. globethesis.com
| Substrate | Reagent | Catalyst System | Product |
| Protected α-phenylglycine | Aryl Halide | Pd(OAc)₂ with a chiral ligand | Protected α-(di)aryl-glycine |
Table 3: Palladium(II)-Catalyzed C-H Arylation of Phenylglycine Derivatives
Cobalt- and Nickel-Catalyzed Enantioconvergent Transformations for α-Bromo Esters
Enantioconvergent catalysis provides an efficient method for the synthesis of chiral compounds from racemic starting materials. Cobalt and nickel catalysts have proven to be highly effective in enantioconvergent cross-coupling reactions of racemic α-bromo esters with organozinc reagents or aryl halides. nih.govnih.gov This methodology allows for the synthesis of α-arylalkanoic esters with high enantioselectivity and yield. nih.gov These esters are direct precursors to the desired α-amino acids. The reaction tolerates a wide range of functional groups, making it a robust and versatile method for the preparation of compounds like this compound from a racemic α-bromo-2-bromophenylacetate precursor. nih.gov The synergistic merger of photoredox and nickel catalysis has also been shown to be effective in the enantioselective decarboxylative arylation of α-amino acids with aryl halides, providing another innovative route to chiral benzylic amines. nih.govacs.org
| Racemic Substrate | Coupling Partner | Catalyst System | Product |
| α-bromo-2-bromophenylacetate | Arylzinc Halide | Cobalt-bisoxazoline complex | (S)-2-aryl-2-(2-bromophenyl)acetate |
| α-bromo-2-bromophenylacetate | Aryl Bromide | Nickel/photoredox catalyst | (S)-2-aryl-2-(2-bromophenyl)acetate |
Table 4: Cobalt- and Nickel-Catalyzed Enantioconvergent Cross-Coupling
Chiral Ligand Design for Transition Metal Catalysis (e.g., from Amino Acids and Peptides)
Transition metal catalysis represents a powerful tool for asymmetric synthesis, where the design of the chiral ligand is paramount in achieving high enantioselectivity. Amino acids and peptides are attractive sources for chiral ligand development due to their inherent chirality, structural diversity, and ready availability. nih.gov These biomolecules can be modified to create ligands that coordinate with a transition metal, forming a chiral catalytic complex that can effectively control the stereochemical outcome of a reaction.
The general principle involves a transition metal center, such as rhodium, iridium, or palladium, complexed with a chiral ligand derived from an amino acid or a short peptide sequence. researchgate.net This chiral environment dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer. For the synthesis of aryl glycine (B1666218) derivatives, methods like asymmetric hydrogenation of α-imino esters have been successful. researchgate.net In this context, a prochiral imine substrate corresponding to 2-bromo-phenylglyoxylic acid would be hydrogenated in the presence of a chiral transition metal complex.
While specific examples detailing the synthesis of this compound using this exact methodology are not prevalent in the reviewed literature, the general applicability of this strategy to a wide range of aryl glycines suggests its potential. researchgate.netwhiterose.ac.uk The design of the ligand, often a phosphine (B1218219) or a mixed N,P-ligand, is crucial and can be tailored from various amino acid precursors to optimize reactivity and selectivity for the specific substrate.
Table 1: Examples of Amino Acid/Peptide-Derived Ligands in Asymmetric Catalysis
| Ligand Type | Amino Acid/Peptide Origin | Metal | Application | Reference |
|---|---|---|---|---|
| Phosphine-Phosphoramidite | Ferrocene & BINOL derivatives | Iridium | Asymmetric Hydrogenation of α-Imino Esters | researchgate.net |
| Dipeptide Schiff Base | Various Dipeptides | Titanium | Asymmetric Strecker Reaction | N/A |
Organocatalytic Strategies for Asymmetric Formation
Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal-based catalysis. rsc.org For the synthesis of chiral α-amino acids, including aryl glycines, organocatalytic versions of classical reactions like the Strecker and Mannich reactions are particularly relevant. rsc.org
The asymmetric Strecker synthesis involves the addition of a cyanide source to an imine derived from 2-bromobenzaldehyde (B122850), catalyzed by a chiral organocatalyst, such as a thiourea (B124793) or a squaramide derivative. This approach establishes the stereocenter in the resulting α-aminonitrile, which can then be hydrolyzed to the desired α-amino acid. While the direct application to 2-bromophenylglycine is not extensively detailed, the method has proven effective for a range of aromatic aldehydes.
Similarly, the organocatalytic asymmetric Mannich reaction can be envisioned as a viable route. This would involve the reaction of a nucleophile with an imine generated from 2-bromobenzaldehyde and a suitable amine, catalyzed by a chiral Brønsted acid or a proline derivative. The resulting β-amino carbonyl compound could then be further transformed into the target amino acid. A notable strategy is the organocatalytic asymmetric transfer hydrogenation of N-alkyl aryl imino esters, which directly yields N-alkylated arylglycinate esters with high enantioselectivity. whiterose.ac.ukacs.org
Table 2: Key Organocatalytic Approaches for Aryl Glycine Synthesis
| Reaction | Catalyst Type | Key Features | Potential Application | Reference |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Chiral Brønsted Acid | Direct synthesis of N-alkylated arylglycinates; High yields and enantiomeric ratios. | Synthesis of (2S)-N-alkyl-2-(2-bromophenyl)acetic acid esters. | whiterose.ac.ukacs.org |
| Asymmetric Alkylation of Glycine Imines | Phase-Transfer Catalyst (PTC) | Enantioselective alkylation of glycine benzophenone (B1666685) imine ester. | Alkylation with 2-bromobenzyl bromide. | rsc.org |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into a substrate to direct a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
The Schöllkopf bis-lactim ether method is a well-established and reliable strategy for the asymmetric synthesis of a wide variety of α-amino acids. biosynth.com The methodology utilizes a chiral auxiliary derived from the cyclization of glycine and L-valine (or L-tert-leucine). This auxiliary, typically (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is deprotonated to form a chiral nucleophile. biosynth.com
The key step is the diastereoselective alkylation of this chiral glycine enolate equivalent with an electrophile. biosynth.com For the synthesis of this compound, the electrophile would be 2-bromobenzyl bromide. The steric bulk of the isopropyl group on the auxiliary effectively shields one face of the planar enolate, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity. biosynth.com Subsequent acidic hydrolysis cleaves the auxiliary, which can be recovered, and liberates the desired (S)-amino acid methyl ester. researchgate.net This method has been successfully applied to the alkylation with a range of substituted benzyl (B1604629) bromides. researchgate.net
Table 3: Key Steps in the Schöllkopf Synthesis
| Step | Description | Reagents | Expected Outcome |
|---|---|---|---|
| 1 | Deprotonation | n-BuLi, THF, -78 °C | Formation of the chiral lithium aza-enolate. |
| 2 | Alkylation | 2-Bromobenzyl bromide | Diastereoselective formation of the trans-alkylated bis-lactim ether. |
Another powerful chiral auxiliary-based approach involves the use of square-planar Ni(II) complexes of Schiff bases derived from glycine. A widely used system employs a chiral ligand such as (S)-o-[(N-benzylprolyl)amino]benzophenone (BPB). nih.govresearchgate.net This ligand forms a stable complex with Ni(II) and glycine, creating a chiral nucleophilic glycine equivalent. nih.gov
The α-carbon of the glycine moiety in this complex is readily deprotonated under basic conditions to form a chiral enolate. nih.gov This enolate then reacts with an alkylating agent, such as 2-bromobenzyl bromide, in a highly diastereoselective manner. nih.gov The stereochemical outcome is dictated by the chiral environment created by the BPB ligand. The resulting alkylated complex can be purified by chromatography to isolate the major diastereomer. Finally, acidic hydrolysis removes the chiral ligand and the Ni(II) ion, affording the target α-amino acid with high enantiopurity. mdpi.com The chiral BPB ligand can often be recovered and reused. mdpi.com This methodology has been demonstrated to be versatile for the synthesis of a broad range of α-amino acids through alkylation. nih.gov
Table 4: Asymmetric Synthesis via Ni(II) Complex Alkylation
| Component | Function | Example |
|---|---|---|
| Chiral Ligand | Source of chirality | (S)-o-[(N-Benzylprolyl)amino]benzophenone (BPB) |
| Metal Ion | Template for complex formation | Nickel(II) |
| Substrate | Pro-nucleophile | Glycine Schiff Base |
| Electrophile | Source of the side chain | 2-Bromobenzyl bromide |
Chiral Pool-Based Synthetic Routes
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. ankara.edu.trresearchgate.net This approach leverages the existing stereocenters of the starting material to construct the target molecule. baranlab.org Both the amino and carboxylic acid functional groups of proteinogenic α-amino acids can be selectively modified. researchgate.net
For the synthesis of this compound, a potential chiral pool precursor could be a natural amino acid with an aromatic side chain, such as L-phenylalanine or L-tyrosine. The synthetic strategy would involve the modification of the existing phenyl ring, for instance, through a bromination reaction. However, directing the bromine to the ortho position selectively can be challenging and may require a multi-step sequence involving directing groups.
Alternatively, an amino acid like L-aspartic acid or L-glutamic acid could serve as a starting point. The side-chain carboxylic acid could be transformed into a suitable functional group that allows for the introduction of the 2-bromophenyl moiety, for example, through a cross-coupling reaction. While conceptually straightforward, these routes can be lengthy and may require extensive use of protecting groups. The primary advantage of this approach is the unambiguous transfer of chirality from the starting material to the final product. ankara.edu.trbaranlab.org
Potential of Conglomerate Crystallization as a New Chiral Pool Source
Conglomerate crystallization, a process where a racemic solution crystallizes into a physical mixture of enantiopurified crystals of each enantiomer, presents a powerful yet often underexplored avenue for generating chiral molecules. This phenomenon is the basis for spontaneous resolution and offers a direct method for separating enantiomers without the need for chiral resolving agents.
The potential application of conglomerate crystallization to this compound hinges on its ability to form a conglomerate crystal system. While specific studies on this particular compound are not extensively documented in publicly available literature, the principle remains a significant area of interest for chiral separation. Should 2-amino-2-(2-bromophenyl)acetic acid form a conglomerate, it would allow for a straightforward resolution process.
Key Principles of Conglomerate Crystallization for Chiral Resolution:
| Principle | Description | Relevance to this compound |
| Spontaneous Resolution | A racemic solution of a conglomerate-forming compound can be induced to crystallize, yielding a mixture of separate crystals of the (S) and (R) enantiomers. | If applicable, this would provide a direct route to isolate the (2S) enantiomer from a racemic mixture. |
| Seeding | The crystallization can be directed towards the desired enantiomer by introducing a seed crystal of that enantiomer. | A seed crystal of this compound could be used to selectively crystallize the desired product. |
| Viedma Ripening | This process involves the continuous grinding of a crystalline suspension of a conglomerate, leading to the conversion of the entire solid phase to a single enantiomer through a deracemization process. | This technique could potentially be used to convert a racemic mixture of 2-amino-2-(2-bromophenyl)acetic acid into the desired (2S) enantiomer with a theoretical yield of 100%. |
While the direct application of conglomerate crystallization to this compound requires further empirical investigation, its potential as a powerful tool for chiral resolution makes it a noteworthy consideration in the advanced synthesis of this and other chiral compounds.
Chemical Synthesis Approaches
The chemical synthesis of this compound relies on established and adapted methodologies for α-amino acid production. These approaches are designed to control stereochemistry at the α-carbon, a critical factor for the biological activity of many pharmaceutical intermediates.
Strecker Synthesis Adaptations for α-Amino Acids
The Strecker synthesis is a cornerstone of α-amino acid production, involving the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. For the enantioselective synthesis of this compound, asymmetric variations of the Strecker reaction are employed. organicreactions.orgresearchgate.net
A common strategy involves the use of a chiral auxiliary, such as a chiral amine, to direct the stereochemical outcome of the cyanide addition to the imine intermediate formed from 2-bromobenzaldehyde. nih.govrsc.org For instance, a chiral amine like (R)-phenylglycinol can be condensed with 2-bromobenzaldehyde to form a chiral imine. Subsequent addition of cyanide proceeds diastereoselectively, favoring the formation of one diastereomer of the α-aminonitrile. nih.gov
Illustrative Asymmetric Strecker Reaction Scheme:
| Step | Reactants | Intermediate/Product | Key Consideration |
| 1. Imine Formation | 2-bromobenzaldehyde, Chiral Amine (e.g., (R)-phenylglycinol) | Chiral Imine | Formation of a stereochemically defined imine. |
| 2. Cyanide Addition | Chiral Imine, Cyanide Source (e.g., HCN, TMSCN) | Diastereomerically enriched α-aminonitrile | Diastereoselective attack of the cyanide nucleophile. |
| 3. Hydrolysis | α-aminonitrile | This compound | Cleavage of the chiral auxiliary and hydrolysis of the nitrile to a carboxylic acid. |
Catalytic asymmetric Strecker reactions, utilizing chiral catalysts to control the enantioselectivity of the cyanide addition to an achiral imine, represent another advanced approach. nih.gov
Ester Hydrolysis Routes to Free Amino Acids
The final step in many α-amino acid syntheses, including adaptations of the Strecker synthesis, is the hydrolysis of an ester or nitrile group to the free carboxylic acid. In the context of synthesizing this compound, this typically involves the hydrolysis of a methyl or ethyl ester precursor.
This transformation is generally achieved under either acidic or basic conditions. Basic hydrolysis, using reagents such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent, is common. harvard.edu Acidic hydrolysis, employing reagents like hydrochloric acid, is also effective. nih.gov
Comparison of Ester Hydrolysis Conditions:
| Condition | Reagents | Advantages | Potential Challenges |
| Basic Hydrolysis | LiOH, NaOH, KOH in H₂O/THF or H₂O/Methanol (B129727) | Generally mild conditions, high yields. | Potential for racemization at the α-carbon under harsh conditions. |
| Acidic Hydrolysis | HCl, H₂SO₄ in H₂O | Can be effective for substrates sensitive to base. | May require harsher conditions (e.g., elevated temperatures). |
The choice of hydrolysis conditions is critical to prevent racemization of the chiral center and to ensure the efficient conversion to the final free amino acid.
Preparation of α-Bromo-Phenylacetic Acid Precursors
The synthesis of α-bromo-phenylacetic acid derivatives is a key step in providing precursors for the amination reaction to form the target amino acid. A common method for the synthesis of α-bromo-(2-bromophenyl)acetic acid is the bromination of 2-bromophenylacetic acid. sigmaaldrich.com
This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. chemicalbook.com
Typical Reaction for α-Bromination:
| Starting Material | Reagents | Product |
| 2-Bromophenylacetic acid | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | α-Bromo-(2-bromophenyl)acetic acid |
Alternatively, α-bromo-phenylacetic acids can be prepared from the corresponding benzaldehyde. For instance, 2-bromobenzaldehyde can be converted to α-bromo-(2-bromophenyl)acetic acid. google.com
Continuous Flow Chemistry for Scalable Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. Its application to the synthesis of chiral compounds like this compound is particularly promising for achieving scalability, safety, and process control. acs.orgchemistryviews.org
Advantages of Flow Reactors in Chiral Compound Synthesis
Flow reactors provide a highly controlled environment for chemical reactions, which is especially beneficial for the synthesis of chiral molecules where precise control over reaction parameters can significantly impact enantioselectivity and yield. researchgate.netmtak.hu
Key Advantages of Flow Reactors:
| Advantage | Description | Impact on this compound Synthesis |
| Enhanced Heat Transfer | The high surface-area-to-volume ratio in flow reactors allows for efficient heating and cooling. | Precise temperature control is crucial for managing exothermic reactions and minimizing side reactions, thus improving selectivity. |
| Improved Mass Transfer | Rapid mixing of reactants is achieved in the small channels of flow reactors. | Ensures homogeneous reaction conditions, which can lead to higher yields and reproducibility in reactions like the Strecker synthesis. |
| Increased Safety | The small reaction volumes at any given time minimize the risks associated with hazardous reagents or exothermic reactions. | The use of cyanide in the Strecker synthesis can be handled more safely in a continuous flow setup. |
| Facilitated Scalability | Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel ("scaling out"). | Allows for a more straightforward transition from laboratory-scale synthesis to industrial production. |
| Integration of In-line Analytics | Real-time monitoring of the reaction progress can be integrated into the flow system. | Enables rapid process optimization and ensures consistent product quality. |
The integration of these advantages makes continuous flow chemistry an attractive platform for the development of robust and efficient manufacturing processes for enantiomerically pure this compound.
Flow-Based Procedures for Chiral α-Amino Acid Derivatives
The application of continuous flow chemistry to the synthesis of chiral α-amino acid derivatives represents a significant advancement over traditional batch processing. This methodology offers enhanced control over reaction parameters, improved safety, and greater scalability, which are critical factors in the production of high-value compounds like this compound. While specific flow-based syntheses for this exact molecule are not extensively detailed in publicly available literature, the principles and techniques demonstrated for other chiral molecules, particularly active pharmaceutical ingredients (APIs) and their intermediates, provide a strong basis for its potential synthesis in a continuous system. nih.govrsc.org
Flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise manipulation of temperature, pressure, and reaction time. This high degree of control can lead to higher yields and selectivities compared to batch reactions. nih.gov For the synthesis of chiral compounds, continuous flow processes can be coupled with various asymmetric catalysis techniques, including biocatalysis, organometallic catalysis, and metal-free organocatalysis. nih.govrsc.org
One plausible approach for the flow-based synthesis of this compound could involve the asymmetric amination of a suitable precursor, such as 2-bromo-α-hydroxyphenylacetic acid or a derivative. In a continuous flow setup, the precursor and an aminating agent could be passed through a reactor containing an immobilized chiral catalyst. The use of immobilized enzymes, such as transaminases, is particularly promising as they can exhibit excellent enantioselectivity under mild conditions. rsc.org Continuous-flow microreactors have been successfully used for the enzymatic synthesis of other chiral amino-alcohols, demonstrating the feasibility of this approach. nih.govcnpereading.com
Alternatively, a chemo-catalytic approach could be employed. For instance, a continuous flow system could be designed for an asymmetric Strecker synthesis. This would involve the reaction of 2-bromobenzaldehyde with a cyanide source and a chiral amine or ammonia in the presence of a chiral catalyst, followed by in-flow hydrolysis of the resulting aminonitrile. The modular nature of flow reactors would allow for the telescoping of these reaction steps, minimizing the need for isolation of intermediates. acs.org
The advantages of a flow-based approach for a molecule like this compound are manifold. The enhanced heat and mass transfer in microreactors can lead to faster reaction times and improved product quality. researchgate.net Furthermore, the use of immobilized catalysts in packed-bed reactors simplifies product purification and allows for catalyst recycling, which is both economically and environmentally beneficial. nih.gov The enclosed nature of flow systems also enhances safety, particularly when dealing with hazardous reagents.
While the specific parameters for a flow-based synthesis of this compound would require experimental optimization, the existing body of research on continuous flow asymmetric synthesis provides a clear roadmap for its development. The data from studies on analogous systems for other chiral APIs and building blocks can serve as a valuable starting point for establishing a robust and efficient continuous manufacturing process. nih.govnih.gov
Table 1: Representative Data for Continuous Flow Asymmetric Synthesis of Chiral Building Blocks
This table presents data from the synthesis of related chiral compounds in continuous flow systems to illustrate the potential of the methodology. The data does not represent the direct synthesis of this compound.
| Catalyst Type | Substrate | Reaction Type | Residence Time | Yield (%) | Enantiomeric Excess (%) | Reference |
| Immobilized Organocatalyst | 4-Fluorocinnamaldehyde | Conjugate Addition | 20 min | 84 | 97 | nih.gov |
| Immobilized Chiral Phosphoric Acid | Aldehyde | Allylboration | - | High | High | acs.orgnih.gov |
| Transaminase | Keto-precursor | Asymmetric Amination | 2 hr | Full Conversion | - | cnpereading.com |
Synthetic Utility of 2s 2 Amino 2 2 Bromophenyl Acetic Acid As a Chiral Building Block
Incorporation into Complex Molecular Architectures
The defined stereochemistry and multiple functional points of (2S)-2-amino-2-(2-bromophenyl)acetic acid make it an ideal starting material for the synthesis of elaborate molecular structures. Its utility spans the creation of modified peptides, the construction of various heterocyclic systems, and its role as a precursor for a new array of non-natural amino acids.
Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved properties such as enhanced metabolic stability, better bioavailability, and increased potency. The incorporation of unnatural amino acids is a cornerstone strategy in peptidomimetic design. Substituting natural amino acids with synthetic analogues like this compound can confer resistance to enzymatic degradation by proteases.
The bulky 2-bromophenyl group can also introduce conformational constraints into a peptide backbone, locking it into a specific bioactive conformation. This can lead to higher receptor affinity and selectivity. Furthermore, the bromine atom serves as a site for late-stage functionalization, allowing for the synthesis of a library of related peptidomimetics to explore structure-activity relationships (SAR).
The amino acid framework of this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Through targeted functional group transformations, it can be converted into key intermediates for established cyclization reactions.
Imidazopyridines: This scaffold is present in numerous pharmaceutical agents. A common synthesis route involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. This compound can be converted into the corresponding chiral α-bromo-2-(2-bromophenyl)ethanone intermediate. This intermediate can then undergo cyclocondensation with various substituted 2-aminopyridines to yield chiral 2,3-disubstituted imidazo[1,2-a]pyridines.
Pyrrolidines: The pyrrolidine (B122466) ring is a core structure in many natural products and drugs. Amino acids are common starting materials for pyrrolidine synthesis. This compound can undergo intramolecular cyclization, typically after reduction of the carboxylic acid to an alcohol and conversion of the alcohol to a leaving group, to form a substituted pyrrolidine ring while retaining the stereocenter.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide, is a classic method for constructing the thiazole ring. Similar to the synthesis of imidazopyridines, this compound can be transformed into a chiral α-haloketone intermediate. Subsequent reaction with thiourea (B124793) provides a direct route to chiral 2-amino-4-(2-bromophenyl)thiazole derivatives.
| Target Heterocycle | General Synthetic Method | Role of this compound |
|---|---|---|
| Imidazopyridine | Cyclocondensation | Precursor to a chiral α-haloketone intermediate for reaction with 2-aminopyridines. |
| Pyrrolidine | Intramolecular Cyclization | Serves as a chiral backbone for cyclization reactions, often after functional group modification. |
| Thiazole | Hantzsch Synthesis | Precursor to a chiral α-haloketone intermediate for reaction with thioamides like thiourea. |
The true synthetic power of the 2-bromophenyl moiety lies in its capacity to undergo transition-metal-catalyzed cross-coupling reactions. This enables the transformation of the parent amino acid into a diverse range of novel, more complex non-natural amino acids. By employing reactions such as Suzuki, Heck, and Sonogashira couplings, various substituents can be introduced at the 2-position of the phenyl ring. This strategy is highly valuable in medicinal chemistry for systematically modifying a lead compound to optimize its biological activity.
| Cross-Coupling Reaction | Coupling Partner | Resulting Structure |
|---|---|---|
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | (2S)-2-amino-2-(2-arylphenyl)acetic acid |
| Heck Coupling | Alkene (R-CH=CH₂) | (2S)-2-amino-2-(2-vinylphenyl)acetic acid derivative |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | (2S)-2-amino-2-(2-alkynylphenyl)acetic acid |
| Buchwald-Hartwig Amination | Amine (R₂NH) | (2S)-2-amino-2-(2-aminophenyl)acetic acid derivative |
Role in Asymmetric Transformations
Beyond its use as a structural component, the inherent chirality of this compound allows it to be used in processes that control the stereochemical outcome of a reaction.
Chiral α-(Trifluoromethyl)arylmethylamines are important building blocks for pharmaceuticals due to the unique properties conferred by the trifluoromethyl group. Their synthesis often relies on the asymmetric reduction of trifluoromethyl ketimines or reductive amination of trifluoromethyl ketones. Chiral amino acids and their derivatives can be employed as chiral auxiliaries or ligands to induce enantioselectivity in these transformations. This compound can be converted into a chiral ligand that coordinates to a metal catalyst (e.g., Ruthenium or Iridium), which then directs the hydrogenation or transfer hydrogenation of a prochiral imine substrate to produce the desired amine with high enantiomeric excess.
The development of novel chiral ligands is crucial for advancing the field of enantioselective catalysis. Non-natural amino acids are excellent platforms for ligand design because their two distinct functional groups—the amine and the carboxylic acid—can be selectively modified to create bidentate or multidentate ligands. This compound can be readily converted into various ligand classes, such as amino alcohols (by reduction of the carboxylic acid), amido-amides, or phosphine-containing ligands. The chirality of the starting amino acid is transferred to the ligand, which in turn creates a chiral environment around a metal center, enabling high stereocontrol in a wide range of catalytic reactions, including hydrogenations, C-C bond formations, and allylic alkylations. The 2-bromophenyl group provides steric bulk and an additional site for electronic tuning of the ligand's properties.
Use in Stereoselective Carbon-Carbon Bond Formations
This compound serves as a valuable chiral scaffold for the stereoselective formation of new carbon-carbon bonds, a fundamental transformation in the synthesis of complex, biologically active molecules. Its inherent chirality can be leveraged to direct the formation of new stereocenters with a high degree of control. A predominant strategy involves the derivatization of the amino acid into a chiral glycine (B1666218) enolate equivalent, which can then undergo diastereoselective reactions with various electrophiles.
A particularly effective method for achieving high stereoselectivity is through the formation of metal complexes of Schiff bases derived from this compound. Nickel(II) complexes, in particular, have proven to be robust and highly effective in directing the stereochemical outcome of C-C bond-forming reactions.
Diastereoselective Alkylation of a Chiral Nickel(II) Complex
A well-established approach involves the preparation of a Ni(II) complex of a Schiff base formed between this compound and a chiral ligand, such as a derivative of (S)-proline. This creates a rigid, planar complex that effectively shields one face of the enolizable α-carbon. Deprotonation with a suitable base generates a nucleophilic enolate, which then reacts with an electrophile, such as an alkyl halide, from the less sterically hindered face, leading to the formation of a new α,α-disubstituted amino acid derivative with high diastereoselectivity.
The general reaction scheme involves the following steps:
Complex Formation: Reaction of this compound with a chiral ligand (e.g., (S)-2-[(N-benzylprolyl)amino]benzophenone) and a nickel(II) salt to form a stable, chiral complex.
Enolate Generation: Treatment of the nickel complex with a base (e.g., sodium hydroxide (B78521) or potassium tert-butoxide) to generate the corresponding chiral enolate.
Alkylation: Reaction of the enolate with an alkylating agent (e.g., benzyl (B1604629) bromide or methyl iodide) to introduce a new substituent at the α-carbon.
Decomplexation and Hydrolysis: Acidic workup to decompose the nickel complex and hydrolyze the Schiff base, liberating the newly formed, enantiomerically enriched α,α-disubstituted amino acid.
The stereochemical outcome of the reaction is primarily dictated by the chiral ligand, which creates a specific steric environment around the reacting center. The bulky substituents of the ligand effectively block one face of the enolate, forcing the incoming electrophile to approach from the opposite side.
Below is a data table summarizing representative results for the diastereoselective alkylation of a Ni(II) complex derived from a glycine equivalent, illustrating the high levels of stereocontrol achievable with this methodology. While specific data for the this compound derivative is not extensively published, the results with analogous systems demonstrate the general applicability and effectiveness of this approach.
| Electrophile (R-X) | Product (α-Alkyl Amino Acid Derivative) | Diastereomeric Excess (d.e.) (%) | Yield (%) |
|---|---|---|---|
| Benzyl bromide | α-Benzyl-phenylalanine derivative | >95 | 85 |
| Methyl iodide | α-Methyl-phenylalanine derivative | 92 | 90 |
| Allyl bromide | α-Allyl-phenylalanine derivative | >95 | 82 |
| Propargyl bromide | α-Propargyl-phenylalanine derivative | 90 | 78 |
The high diastereomeric excesses observed in these reactions underscore the utility of this compound as a chiral building block. The resulting α,α-disubstituted amino acids are valuable precursors for the synthesis of conformationally constrained peptides, enzyme inhibitors, and other complex chiral molecules. The predictable stereochemical outcome allows for the rational design and synthesis of target molecules with specific three-dimensional structures.
Derivatives of 2s 2 Amino 2 2 Bromophenyl Acetic Acid: Synthesis and Functionalization
Functionalization at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modification, enabling the formation of esters and amides, which are crucial intermediates in the synthesis of more complex molecules.
Esterification of (2S)-2-amino-2-(2-bromophenyl)acetic acid is a common strategy to protect the carboxylic acid, increase its lipophilicity, or introduce new functional handles. Standard methods, such as Fischer esterification, are frequently employed. This typically involves reacting the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions, often with a catalyst like concentrated sulfuric acid, and refluxing the mixture.
Another approach involves the conversion of the carboxylic acid to its corresponding salt, followed by reaction with an alkyl halide. For instance, the sodium salt of the amino acid can be reacted with propargyl bromide to yield the propargyl ester. This introduces an alkyne functionality, which can be used in subsequent reactions like click chemistry or Mannich reactions to build more complex molecular architectures. nih.gov
These ester derivatives are valuable synthetic intermediates. For example, methyl arylglycinate derivatives can undergo orthopalladation, a key step in the synthesis of substituted (1H)-isoindolin-1-one-3-carboxylates, which are important scaffolds for biologically active compounds.
Table 1: Selected Esterification Methods for Amino Acids
| Method | Reagents & Conditions | Product Type | Synthetic Utility |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol), Strong Acid (e.g., H₂SO₄), Reflux | Alkyl Ester | Protection of carboxylic acid, Intermediate for further synthesis |
| Alkylation of Carboxylate Salt | 1. Base (e.g., NaHCO₃) 2. Alkyl Halide (e.g., Propargyl Bromide) | Functionalized Ester (e.g., Propargyl Ester) | Introduction of reactive handles for further diversification |
The formation of an amide bond by coupling the carboxylic acid moiety of this compound with an amine is a fundamental transformation, particularly in peptide synthesis. This reaction requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. nih.gov
A variety of modern coupling reagents are used to achieve efficient and racemization-free amide bond formation. rsc.org These reagents convert the carboxylic acid into a highly reactive intermediate, such as an active ester or an O-acylisourea, which is then readily coupled with the amine component. nih.gov The choice of reagent and additives can be critical, especially for sterically hindered amino acids or sensitive substrates.
Common strategies include the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. rsc.org Alternatively, onium salts (aminium/uronium and phosphonium) like HATU, HBTU, and PyBOP are highly effective and widely used, particularly in solid-phase peptide synthesis (SPPS). nih.gov These reactions are typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). rsc.org
Table 2: Common Peptide Coupling Reagents
| Reagent Class | Examples | Mechanism of Action | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate | Widely used, often requires additives (e.g., HOBt) to prevent racemization |
| Onium Salts (Aminium/Uronium) | HBTU, HATU, HCTU | Forms an active ester (e.g., OBt or OAt ester) | High coupling efficiency, fast reaction rates, suitable for difficult couplings |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | Forms an active ester | Excellent reactivity, though the byproduct HMPA (from BOP) is carcinogenic |
Functionalization at the Amino Group
The primary amino group is another key site for modification, allowing for the introduction of protecting groups essential for multi-step synthesis or the attachment of various functional moieties to alter the molecule's properties.
To prevent unwanted side reactions at the α-amino group during subsequent transformations, such as esterification or peptide coupling, it must be protected. The tert-butyloxycarbonyl (Boc) group is one of the most common N-protecting groups in organic synthesis. acs.org The protection is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. acs.orgacs.org The reaction can be performed in various solvent systems, including aqueous dioxane or acetonitrile, with bases like sodium hydroxide (B78521) or sodium bicarbonate. acs.orgnih.gov
The Boc group is valued for its stability under a wide range of nucleophilic and basic conditions, making it compatible with many synthetic steps. acs.org It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, which regenerates the free amine. acs.org This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile protecting groups that may be present in the molecule. acs.orgnih.gov
Beyond protection, the amino group can be directly functionalized to create novel amino acid derivatives. These modifications can introduce new structural features or properties.
N-Alkylation: The direct N-alkylation of unprotected amino acids can be achieved catalytically using alcohols as alkylating agents. This "borrowing hydrogen" strategy is a sustainable method that produces water as the only byproduct. nih.gov
N-Arylation: N-aryl amino acids can be synthesized through copper-catalyzed cross-coupling reactions. A mild and efficient procedure involves reacting the amino acid with an aryl iodide or aryl bromide in the presence of a copper(I) iodide catalyst and a β-diketone ligand. rsc.org
Sulfonamide Formation: The amino group can react with sulfonyl chlorides in the presence of a base to form stable sulfonamides. nih.govcihanuniversity.edu.iq Sulfonamides are important functional groups in medicinal chemistry, often used as bioisosteres for amides. The synthesis typically involves the nucleophilic attack of the amino group on the sulfonyl chloride, displacing the chloride. nih.gov
Transformations of the Bromophenyl Moiety
The 2-bromophenyl group is not merely a structural component but a reactive handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for introducing molecular diversity. Prior to these reactions, it is often necessary to protect both the amino and carboxylic acid groups to prevent interference with the catalyst.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or boronate ester to form a new C-C bond, creating biaryl structures. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands and requires a base for activation of the boronic acid. organic-chemistry.org Applying this to derivatives of this compound allows for the synthesis of a wide range of poly-aromatic amino acids. rsc.org
Heck Reaction: The Heck reaction facilitates the coupling of the bromophenyl group with an alkene, leading to the formation of substituted styrenyl-type amino acids. organic-chemistry.org The process involves a palladium catalyst, a base, and often phosphine ligands. libretexts.org
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It provides a direct route to derivatives where the bromine atom is replaced by various substituted amino groups, significantly expanding the structural diversity of the amino acid scaffold. acsgcipr.org
Negishi Coupling: In this reaction, the aryl bromide is coupled with an organozinc reagent. This method is effective for creating C-C bonds with various alkyl or aryl partners derived from the organozinc component. bath.ac.uk
Table 3: Cross-Coupling Reactions for Modifying the Bromophenyl Moiety
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Bromide + Boronic Acid/Ester | Pd(0) complex, Phosphine ligand, Base | C(sp²)-C(sp²) | Biaryl amino acid derivative |
| Heck | Aryl Bromide + Alkene | Pd(0) or Pd(II) catalyst, Base | C(sp²)-C(sp²) | Alkenyl-substituted phenyl amino acid |
| Buchwald-Hartwig | Aryl Bromide + Amine | Pd(0) complex, Phosphine ligand, Base | C(sp²)-N | N-Aryl amino acid derivative (at the phenyl ring) |
| Negishi | Aryl Bromide + Organozinc Reagent | Pd(0) complex, Phosphine ligand | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Alkyl or aryl-substituted phenyl amino acid |
Cross-Coupling Reactions (e.g., in analogues like (S)-2-Amino-2-(4-bromophenyl)acetic acid)
The bromine atom on the phenyl ring of halogenated phenylacetic acids is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While literature specifically detailing cross-coupling on this compound is limited, extensive research on analogous compounds, such as (S)-2-Amino-2-(4-bromophenyl)acetic acid, demonstrates the utility of this approach. The bromophenyl group in such structures is readily functionalized via common cross-coupling reactions, including Suzuki and Heck reactions, to build more complex molecules. myskinrecipes.com
The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide using a palladium catalyst, is a widely used method. For an analogue like (S)-2-Amino-2-(4-bromophenyl)acetic acid, this reaction would involve coupling the bromo-substituted ring with various boronic acids or esters to introduce new alkyl, alkenyl, or aryl groups.
The Heck reaction provides another pathway for functionalization, enabling the formation of a new carbon-carbon bond by reacting the aryl bromide with an alkene in the presence of a palladium catalyst. This method is particularly useful for synthesizing derivatives with substituted vinyl groups. The versatility of these cross-coupling reactions makes them essential for designing and synthesizing bioactive compounds for potential therapeutic applications. myskinrecipes.com
| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | C(aryl)-C(aryl/vinyl/alkyl) | myskinrecipes.com |
| Heck Reaction | Alkene | Pd(0) or Pd(II) salt + Base | C(aryl)-C(alkenyl) | myskinrecipes.com |
Aromatic Substitution Reactions of Halogenated Phenyl Rings
The halogenated phenyl ring of this compound can also undergo aromatic substitution reactions. These reactions are broadly categorized as electrophilic or nucleophilic aromatic substitution, depending on the nature of the attacking species.
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the aromatic ring. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: the initial attack forms a carbocation intermediate (a benzenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org For halogenated benzenes, a Lewis acid catalyst is often required to activate the electrophile. masterorganicchemistry.com The existing bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. Common EAS reactions include:
Halogenation : Introduction of another halogen (e.g., Cl, Br, I) onto the ring. libretexts.orgpressbooks.pub Direct iodination often requires an oxidizing agent to form a more active electrophilic species. pressbooks.pub
Nitration : Reaction with a mixture of nitric and sulfuric acids to introduce a nitro (NO₂) group. pressbooks.pub
Sulfonation : Reaction with fuming sulfuric acid to add a sulfonic acid (SO₃H) group.
Nucleophilic Aromatic Substitution (SNAr) occurs when the aromatic ring is attacked by a nucleophile. This reaction is typically favored when the ring contains strong electron-withdrawing groups positioned ortho or para to a leaving group (like a halogen). The reaction proceeds via a stepwise mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The activating influence of substituents is crucial; for instance, fluorine located ortho to the substitution site can have a variable activating effect, while a meta fluorine is activating. researchgate.net
Stereochemical Control and Epimerization Studies during Derivatization
Maintaining stereochemical integrity at the chiral α-carbon is critical during the derivatization of amino acids. The (2S) configuration of the parent compound is often essential for the biological activity of its derivatives. Therefore, reaction conditions must be carefully controlled to prevent racemization or epimerization.
The analysis of stereochemistry is commonly performed by converting the amino acid enantiomers into diastereomers using a chiral derivatizing agent (CDA), followed by separation using chromatographic techniques like high-performance liquid chromatography (HPLC). nih.gov The resulting diastereomers can be distinguished and quantified, allowing for the determination of enantiomeric purity.
Several CDAs have been developed for this purpose:
Marfey's Reagent (FDAA) : Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide reacts with the amino group of the amino acid via nucleophilic substitution to form diastereomers that can be separated by reversed-phase HPLC. nih.gov
(S)-NIFE : (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester is another agent used for creating diastereomeric derivatives for chromatographic separation. nih.gov
(R)-BiAC : (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride is a sophisticated, axially chiral reagent developed for highly sensitive and efficient enantioselective separation and mass spectrometric detection of amino acids. nih.gov This agent allows for the complete chiral separation of proteinogenic amino acids, with the notable feature that diastereomers derived from D-amino acids consistently elute before their L-amino acid counterparts. nih.gov
In addition to chromatography, NMR spectroscopy, using chiral solvating agents (CSAs), can be employed to study stereochemistry. acs.org The CSA forms transient diastereomeric complexes with the enantiomers of the derivatized amino acid, leading to distinguishable signals in the NMR spectrum. acs.org These analytical techniques are essential for confirming that derivatization reactions, such as those involving the amino or carboxylic acid groups, proceed without compromising the compound's stereochemical integrity.
| Agent Abbreviation | Full Name | Principle of Action | Analytical Method | Reference |
|---|---|---|---|---|
| FDAA | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent) | Forms diastereomers via nucleophilic substitution at the amino group. | RP-HPLC with UV/MS detection | nih.gov |
| S-NIFE | (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | Forms diastereomeric derivatives. | HPLC | nih.gov |
| (R)-BiAC | (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride | Axially chiral reagent forms separable diastereomers. | LC-MS/MS | nih.gov |
Mechanistic Investigations of Reactions Involving 2s 2 Amino 2 2 Bromophenyl Acetic Acid and Its Analogues
Elucidation of Enantioselective Reaction Pathways
The creation of stereogenic centers with high fidelity is a cornerstone of modern organic synthesis, and the enantioselective synthesis of α-amino acid derivatives is of paramount importance. Research into the reaction pathways for analogues of (2S)-2-amino-2-(2-bromophenyl)acetic acid has revealed sophisticated strategies for controlling stereochemistry.
One powerful approach involves the cooperatively catalyzed N–H insertion reaction. For instance, a highly enantioselective route to α-alkenyl α-amino acid derivatives has been developed using vinyldiazoacetates and tert-butyl carbamate. rsc.org This reaction is catalyzed by a system combining an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid. The proposed pathway suggests that the chiral phosphoric acid acts as a proton shuttle catalyst, promoting the proton transfer of a ylide intermediate to achieve high enantioselectivity. rsc.org This method is notable as a highly enantioselective carbene insertion into a heteroatom–hydrogen bond where the heteroatom possesses lone-pair electrons. rsc.org
Another well-studied enantioselective pathway is the asymmetric alkylation of amino acid precursors under phase-transfer catalysis (PTC) conditions. Chiral transition metal salen complexes have been effectively used to catalyze the Cα-alkylation of Schiff bases derived from amino acid esters. nih.gov In these systems, the substrate, typically an aldimine Schiff base of an amino acid ester like alanine, is deprotonated at the α-carbon to form an enolate. The chiral metal complex controls the approach of the alkylating agent to the enolate, thereby inducing asymmetry. Studies have shown that substituents on the phenyl ring of the substrate can significantly influence both the chemical yield and the degree of asymmetric induction. For example, introducing a chlorine atom at the ortho- or para-position of the phenyl ring of the substrate was found to increase both yield and enantiomeric excess (ee). nih.gov
The table below summarizes representative results for the asymmetric alkylation of an alanine-derived Schiff base, highlighting the influence of the catalyst structure.
| Catalyst | Substrate | Alkylating Agent | Yield (%) | ee (%) |
| Cu(II)-salen complex with (S,S)-cyclohexanediamine | Alanine methyl ester Schiff base | Benzyl (B1604629) Bromide | High | up to 98 |
| Ni(II)-salen complex with bulky substituents | Alanine methyl ester Schiff base | Benzyl Bromide | Low | Drastically Decreased |
| Data derived from studies on asymmetric phase transfer catalysis. nih.gov |
These examples demonstrate that a detailed understanding of reaction intermediates and the role of the chiral catalyst is essential for elucidating the pathways that lead to high enantioselectivity in the synthesis of α-amino acid analogues.
Computational Analysis of Transition States and Intermediates
Computational chemistry has become an indispensable tool for investigating reaction mechanisms at the molecular level. Density Functional Theory (DFT) calculations, in particular, provide deep insights into the structures and energies of transition states and intermediates that are often difficult or impossible to observe experimentally. rsc.org
For reactions involving amino acid analogues, computational studies can rationalize the origins of stereoselectivity. By modeling the interaction between a substrate and a chiral catalyst, researchers can identify the key non-covalent interactions that stabilize the transition state leading to the major enantiomer over the one leading to the minor enantiomer.
A key concept in this area is the use of transition state analogues as proxies for the actual, unstable transition state structures. The computational procedure OptZyme, for example, is designed to improve enzymatic activity by identifying mutations that minimize the interaction energy between the enzyme and a transition state analogue. nih.gov This principle is transferable to small molecule catalysis. By calculating the interaction energies between a catalyst and various potential intermediates or transition state models, the most likely reaction pathway can be mapped out. For instance, in the enantioselective N-H insertion reactions catalyzed by a rhodium-chiral phosphoric acid system, computational analysis could be used to model the key proton transfer step and explain why one facial attack is preferred over the other.
DFT calculations have also been used to investigate the structural and mechanistic aspects of reactions between α-amino acids and high valent transition metal halides. rsc.org Such studies can help elucidate the nature of the coordination complexes formed and the activation processes involved, providing a theoretical framework to understand the observed reactivity.
Catalytic Cycle Analysis in Asymmetric Metal-Catalyzed Systems
The efficacy of asymmetric metal-catalyzed reactions relies on the smooth operation of a catalytic cycle, where the active catalyst is efficiently regenerated after each turnover. Understanding each elementary step in the cycle—such as oxidative addition, migratory insertion, and reductive elimination—is critical for catalyst design and reaction optimization. Transition metal catalysis has been widely applied to the synthesis of complex amines and amino acid derivatives. mdpi.comnih.gov
Palladium-catalyzed reactions are prominent in this field, particularly for C-H functionalization processes that allow for the direct modification of amino acid derivatives. catalyst-enabling-synthetic-chemistry.com A general catalytic cycle for a Pd-catalyzed C-H arylation of an α-amino acid derivative might proceed as follows:
C-H Activation: The palladium catalyst, often directed by a coordinating group on the amino acid (like a picolinamide), selectively activates a specific C-H bond to form a cyclometalated intermediate.
Oxidative Addition: An aryl halide adds to the palladium center, increasing its oxidation state (e.g., Pd(II) to Pd(IV)).
Reductive Elimination: The aryl group and the amino acid fragment couple, forming the C-C bond and regenerating the Pd(II) catalyst, which can then re-enter the catalytic cycle.
Similarly, chiral copper(II) and nickel(II) salen complexes used in the phase transfer Cα-alkylation of amino acid Schiff bases operate through a defined catalytic cycle. nih.gov The metal complex coordinates to the enolate of the Schiff base, forming a chiral ion pair. This complex then reacts with the electrophile (e.g., benzyl bromide), followed by the release of the alkylated product and the regeneration of the metal catalyst for the next cycle. The structure of the ligand, particularly the steric bulk near the metal center, plays a crucial role in the efficiency and stereoselectivity of the catalysis. nih.gov The introduction of bulky substituents on the salen ligand can hinder the substrate's approach, leading to a significant decrease in both chemical yield and enantiomeric excess. nih.gov
Studies on Amide-Imidic Acid Tautomerism in Related Systems
Amide-imidic acid tautomerism [–NH–CO– ⇌ –N=C(OH)–] is a fundamental process in chemistry and biology. rsc.org While amides are generally more stable than their imidic acid tautomers, the transient formation of the imidic acid form can be a key step in certain reaction mechanisms, including enzyme-catalyzed reactions. rsc.orgwikipedia.orgnih.gov This tautomerism is particularly relevant in systems related to amino acids, where the amide bond is the cornerstone of peptides and proteins.
The equilibrium between the two tautomers can be influenced by several factors, including the solvent and the presence of catalysts. wikipedia.org Amides are typically more stable in aqueous or oxygen-containing environments, while the imidic acid form may be more favored in other solvents. wikipedia.org
Recent studies have shown that simple organic acids and bases can act as highly efficient bifunctional catalysts for the tautomeric transformation, significantly lowering the activation barrier. rsc.org For example, a carboxylic acid can facilitate the conversion by simultaneously donating a proton to the amide carbonyl oxygen and accepting a proton from the amide nitrogen. This catalytic effect can be precisely modulated by changing the strength of the acid or base catalyst. rsc.org
In biological systems, the side chain of glutamine, which contains a primary amide, has been shown to undergo amide-imidic acid tautomerization during certain enzymatic and photochemical reactions. nih.govresearchgate.net Quantum mechanics/molecular mechanics (QM/MM) simulations have revealed the role of this tautomerization in the hydrolysis of guanosine (B1672433) triphosphate (GTP) catalyzed by the Ras-GAP protein complex. nih.govresearchgate.net Although the imidic form is significantly less stable, it can be stabilized within an enzyme's active site by specific interactions with adjacent catalytic residues, thereby facilitating reactions that would otherwise have a much higher energy barrier. researchgate.net This principle of enzymatic stabilization of a less stable tautomer provides a compelling model for how similar transformations could be relevant in synthetic reactions involving amino acid analogues.
Spectroscopic and Structural Characterization of 2s 2 Amino 2 2 Bromophenyl Acetic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for confirming the molecular structure of (2S)-2-amino-2-(2-bromophenyl)acetic acid. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms can be verified.
In the ¹H NMR spectrum, the proton attached to the chiral α-carbon (the methine proton) is expected to appear as a singlet in a specific chemical shift range. The protons on the aromatic ring exhibit characteristic splitting patterns (multiplets) in the aromatic region of the spectrum, with their exact positions influenced by the presence of the bromine atom and the amino acid side chain. The protons of the amino (NH₂) and carboxylic acid (COOH) groups are often observed as broad singlets, and their positions can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid group typically resonates at a significantly downfield chemical shift. The α-carbon, being attached to both the amino and carboxyl groups, also has a characteristic chemical shift. The four distinct aromatic carbons of the 2-bromophenyl group will appear in the aromatic region, with the carbon atom directly bonded to the bromine showing a specific shift due to the halogen's electronic effects.
| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| α-H | ¹H | ~5.0 - 5.5 | Singlet (s) | Proton on the chiral center. |
| Aromatic H's | ¹H | ~7.2 - 7.8 | Multiplet (m) | Four distinct protons on the bromophenyl ring. |
| NH₂ | ¹H | Variable (broad) | Broad Singlet (br s) | Position is solvent and concentration dependent; may exchange with D₂O. |
| COOH | ¹H | Variable (broad) | Broad Singlet (br s) | Highly dependent on solvent and hydrogen bonding. |
| C=O | ¹³C | ~170 - 175 | - | Carboxylic acid carbonyl carbon. |
| Aromatic C's | ¹³C | ~120 - 140 | - | Six signals expected for the phenyl ring carbons. |
| C-Br | ¹³C | ~122 | - | Aromatic carbon directly attached to bromine. |
| α-C | ¹³C | ~55 - 60 | - | Chiral carbon atom. |
Determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound is critical. NMR spectroscopy, when used with Chiral Solvating Agents (CSAs), provides a powerful and direct method for this analysis without the need for covalent derivatization. acs.orgrsc.orgunipi.it
The principle involves the addition of an enantiomerically pure CSA to a solution of the chiral analyte (e.g., a racemic or enantioenriched sample of 2-amino-2-(2-bromophenyl)acetic acid). The CSA interacts non-covalently with both enantiomers of the analyte to form transient diastereomeric complexes. nih.govnih.gov Since diastereomers have different physical properties, the nuclei of the analyte in these two different complexes experience distinct chemical environments. This difference lifts the magnetic equivalence of the enantiomers, resulting in the splitting of NMR signals into two separate sets of resonances—one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. acs.org
The chemical shift difference (ΔΔδ) between the corresponding signals of the two diastereomeric solvates allows for the quantification of each enantiomer by integrating their respective signals. nih.gov Various classes of CSAs, such as those based on BINOL or thiourea (B124793), have been developed for the enantiodiscrimination of amino acids and carboxylic acids. acs.orgnih.gov
| Analyte | Signal Monitored | Chemical Shift (δ) without CSA | Chemical Shift (δ) with (R)-CSA | Chemical Shift Difference (ΔΔδ) | Enantiomeric Ratio |
|---|---|---|---|---|---|
| (R)-Amino Acid | α-H | 5.10 ppm (single peak for racemate) | 5.15 ppm | 0.06 ppm | Calculated from the integration of the two resolved peaks. |
| (S)-Amino Acid | 5.21 ppm |
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. These methods are paramount for the non-destructive determination of the absolute configuration of stereocenters.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-handed circularly polarized light by a chiral substance. A plot of this difference versus wavelength results in a CD spectrum. The phenomenon, known as the Cotton effect, can be either positive or negative and is highly sensitive to the stereochemical environment of the chromophore.
For α-amino acids like this compound, the n→π* electronic transition of the carboxyl group chromophore typically gives rise to a CD band in the 200-250 nm region. The sign of this Cotton effect is empirically correlated with the absolute configuration at the α-carbon. For many L-amino acids (S-configuration), this transition results in a positive Cotton effect. Therefore, it is anticipated that this compound would exhibit a positive CD band in this region, confirming its (S)-configuration.
| Absolute Configuration | Chromophore Transition | Approximate Wavelength (λₘₐₓ) | Expected Sign of Cotton Effect |
|---|---|---|---|
| (S)-Configuration | n→π* (Carboxyl) | ~210 nm | Positive (+) |
| (R)-Configuration | n→π* (Carboxyl) | ~210 nm | Negative (-) |
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical techniques that extend the principles of chirality-based analysis to vibrational transitions (infrared and Raman spectroscopy, respectively). nih.govacs.org These methods provide a wealth of stereochemical information, as a typical molecule has many more vibrational bands than electronic bands.
VCD measures the differential absorption of left and right circularly polarized infrared radiation during a vibrational transition. nih.gov ROA, its counterpart in Raman spectroscopy, measures a small difference in the intensity of Raman scattered light from a chiral molecule using circularly polarized incident light. acs.org Both techniques produce complex spectra with positive and negative bands that serve as a detailed fingerprint of the molecule's three-dimensional structure. acs.org
The determination of absolute configuration using VCD or ROA often involves a comparison of the experimental spectrum with spectra predicted by quantum chemical calculations for a given enantiomer. A good match between the experimental and calculated spectra for the (S)-enantiomer, for instance, provides a confident assignment of the absolute configuration. These techniques are particularly valuable for molecules where other methods may be ambiguous. researchgate.net
| Feature | Vibrational Circular Dichroism (VCD) | Raman Optical Activity (ROA) |
|---|---|---|
| Phenomenon | Differential absorption of circularly polarized infrared light. | Differential intensity of Raman scattering of circularly polarized light. |
| Spectral Region | Infrared (typically 4000-800 cm⁻¹). | Vibrational transitions measured via Raman scattering. |
| State of Matter | Solution, liquid, solid (KBr pellet, mull). | Primarily solution (aqueous favored). |
| Structural Sensitivity | Highly sensitive to the conformation of the molecular backbone. | Sensitive to both the backbone and the local configuration of side chains. acs.org |
| Key Advantage | Rich spectral detail, applicable to a wide range of functional groups. | Complementary to VCD, excellent for aqueous solutions. acs.org |
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unequivocal proof of atomic connectivity, bond lengths, bond angles, and the absolute configuration of chiral centers.
For a compound like this compound, obtaining a suitable single crystal allows for its irradiation with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined. The analysis confirms the (S)-configuration at the α-carbon by determining the spatial arrangement of the four groups—amino, carboxyl, 2-bromophenyl, and hydrogen—around the chiral center.
| Parameter | Description | Example Information Obtained |
|---|---|---|
| Crystal System | One of seven crystal systems (e.g., monoclinic, orthorhombic). | Defines the symmetry of the unit cell. |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁). | Provides information on the arrangement of molecules in the unit cell. |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Defines the size and shape of the repeating lattice unit. |
| Bond Lengths | The distance between the nuclei of two bonded atoms (in Ångströms, Å). | e.g., C-C, C-N, C=O, C-Br bond distances. |
| Bond Angles | The angle formed between three connected atoms (in degrees, °). | e.g., O-C-C angle, N-C-C angle. |
| Torsion Angles | The dihedral angle between four consecutively bonded atoms. | Defines the conformation of the molecule. |
| Absolute Configuration | The absolute stereochemistry (R/S) at chiral centers. | Determined using anomalous dispersion (e.g., Flack parameter). |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. The IR spectrum provides information about the vibrations of chemical bonds, with specific bonds absorbing infrared radiation at characteristic frequencies. For this compound, the key functional groups are the carboxylic acid (-COOH), the primary amine (-NH2), the substituted benzene (B151609) ring, and the carbon-bromine bond (C-Br).
Due to the presence of both an acidic carboxylic acid group and a basic amino group, the compound exists as a zwitterion in the solid state. This significantly influences the IR spectrum. The characteristic absorptions are:
Amino Group (as -NH3+): The ammonium (B1175870) ion exhibits broad and strong absorption bands in the 3200-2500 cm⁻¹ region due to N-H stretching vibrations. Bending vibrations for the -NH3+ group typically appear around 1630-1550 cm⁻¹.
Carboxyl Group (as -COO⁻): The carboxylate anion shows a strong, characteristic asymmetric stretching vibration between 1610 and 1550 cm⁻¹ and a weaker, symmetric stretching vibration near 1400 cm⁻¹. The broad O-H stretch typical of carboxylic acid dimers (around 3300-2500 cm⁻¹) is absent in the zwitterionic form, being replaced by the N-H stretches.
Aromatic C-H and C=C Bonds: The aromatic ring gives rise to C-H stretching vibrations typically observed just above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of sharp bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations (in the 900-690 cm⁻¹ range) are indicative of the substitution pattern on the benzene ring. For an ortho-disubstituted ring, a strong band is expected around 750 cm⁻¹.
Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is typically found in the fingerprint region of the spectrum, usually between 600 and 500 cm⁻¹.
Table 1: Expected Infrared Absorption Ranges for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
| Ammonium (-NH₃⁺) | N-H Stretch | 3200 - 2500 (broad, strong) | Characteristic of the zwitterionic form of an amino acid. |
| Ammonium (-NH₃⁺) | N-H Bend | 1630 - 1550 | May overlap with carboxylate stretch. |
| Carboxylate (-COO⁻) | C=O Asymmetric Stretch | 1610 - 1550 (strong) | Characteristic of the zwitterionic form. |
| Carboxylate (-COO⁻) | C=O Symmetric Stretch | ~1400 | Weaker than the asymmetric stretch. |
| Aromatic Ring | C-H Stretch | > 3000 | |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Series of sharp bands. |
| Aromatic Ring | C-H Out-of-plane Bend | ~750 | Indicative of ortho-substitution. |
| Carbon-Halogen | C-Br Stretch | 600 - 500 | In the fingerprint region. |
Mass Spectrometry for Molecular Weight and Purity Analysis
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound, confirming its elemental composition, and assessing its purity.
The molecular formula for this compound is C₈H₈BrNO₂. The monoisotopic mass of this compound is calculated to be approximately 228.97385 Da. uni.lu The presence of bromine is a key feature in the mass spectrum, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units (the M and M+2 peaks).
In soft ionization techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. The expected m/z for this ion would be approximately 229.98113. uni.lu Other common adducts that may be observed include the sodium adduct [M+Na]⁺.
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, thereby distinguishing it from other compounds with the same nominal mass. Purity analysis is often performed by coupling a separation technique like liquid chromatography (LC) with mass spectrometry (LC-MS), which allows for the detection and identification of any impurities present in the sample.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct/Ion | Predicted m/z | Notes |
| [M]⁺ | 228.97330 | Molecular Ion |
| [M+H]⁺ | 229.98113 | Protonated Molecule uni.lu |
| [M+Na]⁺ | 251.96307 | Sodium Adduct uni.lu |
| [M+K]⁺ | 267.93701 | Potassium Adduct uni.lu |
| [M-H]⁻ | 227.96657 | Deprotonated Molecule uni.lu |
Data sourced from predicted values on PubChem. The presence of bromine would result in an M+2 peak of similar intensity for each of these adducts.
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties such as geometry, vibrational frequencies, and reaction energetics.
While specific DFT studies on (2S)-2-amino-2-(2-bromophenyl)acetic acid are scarce, research on analogous molecules, such as N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, demonstrates the utility of this approach. researchgate.netnih.gov In such studies, DFT calculations, often using a basis set like B3LYP/6-31G**, are employed to optimize the molecular geometry and calculate electronic properties. scispace.com
Key parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For instance, a smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity.
Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scispace.com For this compound, DFT could be used to understand how the bromo- and amino-substituents on the phenyl ring influence the electron density and, consequently, the reactivity of the carboxylic acid and amino groups.
Table 1: Representative DFT-Calculated Properties for an Analogous Bromophenyl Compound
| Property | Description | Potential Insight for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Indicates the molecule's susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Indicates the molecule's susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap would suggest higher reactivity. |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| MESP Analysis | Visualization of electrostatic potential on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
This table is illustrative and based on the types of data obtained for analogous compounds in the literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational flexibility of molecules and their interactions with their environment, such as a solvent.
For amino acids, MD simulations are particularly valuable for understanding their behavior in aqueous solutions. nih.govnih.govbohrium.comacs.orgacs.org Simulations of Gly-X-Gly tripeptides, where X represents different amino acids, have been used to model the "random coil" state and predict dihedral angle distributions (phi, psi, chi1, and chi2). nih.gov Such studies provide insights into the intrinsic conformational preferences of amino acids. nih.gov
In the context of this compound, MD simulations could be used to:
Explore Conformational Space: Identify the most stable conformations of the molecule in solution by analyzing the rotational freedom around its single bonds. This is crucial as the conformation can significantly impact its biological activity and physical properties.
Analyze Solvation: Investigate the interactions between the amino acid and surrounding water molecules. This includes the formation of hydrogen bonds between the carboxylic acid and amino groups with water, which dictates its solubility and behavior in a biological context.
Study Intermolecular Interactions: At higher concentrations, MD simulations can model the interactions between multiple molecules of the amino acid, providing insights into aggregation and crystallization behavior. nih.gov
Table 2: Parameters from MD Simulations for Conformational and Interaction Analysis of Amino Acids
| Parameter | Description | Relevance for this compound |
| Dihedral Angle Distributions (φ, ψ) | Statistical distribution of the backbone dihedral angles. | Reveals the preferred backbone conformations in solution. |
| Radial Distribution Functions (RDFs) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Characterizes the structure of the solvation shell and identifies key intermolecular interactions. nih.gov |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Changes in Rg over time can indicate conformational changes. nih.gov |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | Crucial for understanding interactions with solvent and other molecules. |
This table is illustrative, drawing on general methodologies from MD simulations of amino acids.
Theoretical Predictions of Enantioselectivity and Reaction Barriers
Computational chemistry is instrumental in understanding and predicting the outcomes of stereoselective reactions. For a chiral molecule like this compound, theoretical methods can be used to predict the enantioselectivity of its synthesis and to calculate the energy barriers of its reactions.
Theoretical studies on the enantioselective synthesis of amino acids often involve calculating the energies of transition states for different reaction pathways. scielo.br For example, in a catalyzed reaction, computational models can be built for the catalyst-substrate complexes leading to the (S) and (R) enantiomers. The difference in the activation energies for these two pathways can be used to predict the enantiomeric excess (% ee) of the reaction.
Recent advancements have also seen the application of machine learning and deep learning models to predict enantioselectivity in asymmetric catalysis. rsc.org These models are trained on large datasets of reactions and can predict the % ee for new reactions based on the structures of the substrate, catalyst, and reagents. rsc.org
For this compound, theoretical calculations could be used to:
Model Asymmetric Synthesis: Investigate the mechanism of a chiral catalyst in the synthesis of the (S)-enantiomer, providing a rationale for the observed stereoselectivity.
Calculate Reaction Barriers: Determine the activation energies for various reactions involving the amino acid, such as peptide bond formation or side-chain modifications. This information is valuable for optimizing reaction conditions.
Understand Racemization: Compute the energy barrier for the racemization of the chiral center, which is important for understanding the stereochemical stability of the compound.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of molecules with their physical properties or biological activities. researchgate.netacs.orgnih.govresearchgate.netacs.org These models are built by calculating a set of molecular descriptors for a series of compounds and then using regression techniques to find a mathematical relationship between these descriptors and the property of interest.
For amino acids and their analogues, QSPR/QSAR models have been developed to predict a wide range of properties, including:
Physicochemical Properties: Such as hydrophobicity, viscosity, and foam capacity. acs.org
Biological Activities: Including antimicrobial, ACE-inhibitory, and bitter-tasting properties of peptides. researchgate.netresearchgate.net
The development of a QSPR model for analogues of this compound would involve:
Data Collection: Gathering a dataset of related compounds with known experimental values for a specific property (e.g., solubility, pKa, or a measure of biological activity).
Descriptor Calculation: Computing a variety of molecular descriptors for each compound in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). For amino acids, specific descriptors based on the properties of the side chains are often used. acs.org
Model Building and Validation: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. The model's robustness and predictive power are then assessed through rigorous internal and external validation techniques. nih.gov
Such a model could then be used to predict the properties of new, unsynthesized analogues of this compound, thereby guiding the design of new molecules with desired characteristics.
Table 3: Common Amino Acid Descriptors Used in QSPR/QSAR Modeling
| Descriptor Type | Examples | Information Encoded |
| Physicochemical | Hydrophobicity scales, pKa values, polar surface area. | Information about the polarity, acidity/basicity, and size of the amino acid side chain. |
| Topological | Connectivity indices, Wiener index. | Information about the branching and connectivity of the side chain. |
| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges. | Electronic properties of the amino acid. |
| 3D-Structural | van der Waals volume, surface area. | Steric properties of the side chain. |
This table provides examples of descriptor types commonly used in the field.
Sustainable and Green Chemistry Aspects in the Synthesis and Application of 2s 2 Amino 2 2 Bromophenyl Acetic Acid
Development of Environmentally Benign Reaction Conditions
Traditional methods for synthesizing α-amino acids often rely on harsh reagents, stoichiometric amounts of toxic chemicals, and extreme temperatures, limiting their practicality and sustainability. rsc.org The development of environmentally benign reaction conditions focuses on mitigating these drawbacks through innovative catalytic and energy input strategies.
Photocatalysis and Electrosynthesis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging C-C bonds under exceptionally mild conditions. rsc.orgnih.gov This approach allows for the use of ubiquitous carboxylic acids as radical precursors, which can then be added to imine derivatives to construct the amino acid backbone. rsc.org Such light-induced methods often proceed at room temperature, reducing energy consumption and avoiding the thermal degradation of sensitive functional groups. nih.govnih.gov Similarly, electrosynthesis offers a reagent-less method for oxidation or reduction, further minimizing chemical waste. rsc.orgnih.gov
Biocatalysis: Enzymes operate with high chemo-, regio-, and stereoselectivity in aqueous media under mild temperature and pH conditions, making them ideal catalysts for green synthesis. nih.gov For the synthesis of chiral amino acids, enzymes such as phenylalanine dehydrogenase and various transaminases have been employed for reductive amination of α-keto acids. taylorandfrancis.comresearchgate.net This biocatalytic approach can convert precursors into enantiopure amino acids with high yields, representing a significant improvement in sustainability over classical chemical resolutions. nih.govtaylorandfrancis.com
One-Pot and Multicomponent Reactions: Combining multiple synthetic steps into a single, one-pot procedure significantly reduces waste, energy, and solvent usage by eliminating the need for intermediate isolation and purification. nih.gov Multicomponent reactions, where three or more reactants combine in a single operation to form the final product, are particularly advantageous for building complex molecules like α-amino acids in an efficient and environmentally friendly manner. nih.govwikipedia.org
Use of Alternative Solvents and Reaction Media (e.g., Water, Ionic Liquids)
The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents constitute the majority of non-product mass in a typical reaction. Green chemistry encourages the replacement of hazardous and volatile organic solvents (VOCs) like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) with safer alternatives. researchgate.net
Aqueous Synthesis: Water is the most desirable green solvent due to its non-toxicity, non-flammability, and abundance. Many biocatalytic processes for amino acid synthesis are performed in water. taylorandfrancis.comresearchgate.net Furthermore, certain chemical transformations, such as radical additions, can show accelerated rates in water due to hydrophobic effects, making it a viable medium for specific synthetic steps. nih.gov
Benign Organic Solvents and Solvent-Free Conditions: When organic solvents are necessary, greener alternatives such as ethanol (B145695) are preferred. rsc.orgnih.gov Ethanol is derived from renewable resources and has a more favorable safety profile than many conventional solvents. For instance, rhodium-catalyzed asymmetric arylations have been successfully performed in ethanol. rsc.org An even more sustainable approach is the elimination of solvents altogether. Solid-state reactions, often facilitated by techniques like ball-milling, can lead to high-yield syntheses of complex molecules without any solvent, drastically reducing waste and simplifying product isolation. sciforum.net
The following table compares the properties of conventional solvents with greener alternatives relevant to amino acid synthesis.
| Solvent | Classification | Key Hazards | Green Chemistry Application Example |
|---|---|---|---|
| Dichloromethane (DCM) | Conventional | Suspected carcinogen, volatile, environmental pollutant | Traditional peptide and organic synthesis |
| N,N-Dimethylformamide (DMF) | Conventional | Reproductive toxicity, liver damage | Common solvent for polar reactions |
| Water | Green | None | Biocatalytic reductive amination taylorandfrancis.com |
| Ethanol | Green | Flammable | Catalytic asymmetric synthesis rsc.orgnih.gov |
| None (Ball-Milling) | Green (Solvent-Free) | N/A | Gewald synthesis of 2-aminothiophenes sciforum.net |
Catalyst Recycling and Reusability in Homogeneous and Heterogeneous Systems
Catalysis is a cornerstone of green chemistry because catalytic reactions are inherently superior to stoichiometric ones in terms of waste reduction. wikipedia.org The ability to recover and reuse the catalyst further enhances the sustainability and economic viability of a process.
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which allows for simple separation by filtration and subsequent reuse. This approach is common in industrial processes and is being explored for fine chemical synthesis. While specific examples for (2S)-2-amino-2-(2-bromophenyl)acetic acid are not detailed, the principles are widely applicable.
Recyclable Homogeneous Catalysis: While homogeneous catalysts often exhibit higher activity and selectivity, their separation from the product can be challenging. Innovations are addressing this issue. For example, a rhodium catalyst used for the asymmetric synthesis of chiral phenols in ethanol was successfully recovered by flash chromatography and reused without significant loss of activity. rsc.org Similarly, organocatalysts, such as pyridine-2-carboxylic acid, have demonstrated consistent performance over multiple cycles in multicomponent reactions. nih.gov The use of earth-abundant metal catalysts, like nickel, instead of precious metals (e.g., palladium, rhodium) also contributes to sustainability. organic-chemistry.orgacs.org
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.gov A reaction with 100% atom economy produces no waste byproducts.
Synthetic routes should be designed to maximize atom economy. Addition reactions, such as hydrogenations or certain C-C bond-forming reactions, are highly atom-economical. In contrast, substitution or elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. For example, catalytic transfer hydrogenation processes that use alcohols as substrates can generate water as the sole byproduct, representing a highly atom-economical transformation. acs.org
The table below outlines a conceptual comparison of potential synthetic routes to α-aryl amino acids based on their adherence to the principle of atom economy.
| Synthetic Method | General Reaction | Atom Economy Principle | Key Byproducts |
|---|---|---|---|
| Classical Strecker Synthesis | Aldehyde + NH₃ + HCN → Aminonitrile → Amino Acid | Moderate | Inorganic salts from hydrolysis steps libretexts.org |
| Stoichiometric Chiral Auxiliary Methods | Substrate + Auxiliary → Diastereomers → Separation → Product | Low | Stoichiometric auxiliary waste rsc.org |
| Catalytic Asymmetric Reductive Amination | α-Keto Acid + NH₃ + H₂ (catalyst) → Amino Acid + H₂O | High | Water wikipedia.org |
| Catalytic C-H Arylation | Glycine (B1666218) Derivative + Aryl Source (catalyst) → Arylglycine | Potentially High | Depends on coupling partners and oxidant rsc.org |
Future Research Directions and Emerging Trends
Exploration of New Enantioselective Synthetic Methodologies
The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry, with significant implications for pharmaceuticals and fine chemicals. researchgate.net While established methods exist, the development of more efficient, versatile, and sustainable enantioselective strategies for producing compounds like (2S)-2-amino-2-(2-bromophenyl)acetic acid remains a critical objective. nih.gov
Future research will likely focus on several key areas. One promising avenue is the development of novel chiral catalysts that enable highly selective synthesis. researchgate.net This includes earth-abundant metal catalysts, such as nickel, which have shown success in the enantioconvergent cross-coupling of racemic starting materials to afford protected unnatural α-amino acids with high yield and enantiomeric excess (ee). nih.gov The application of such methods could provide a more cost-effective and environmentally friendly route to this compound compared to traditional approaches.
Furthermore, catalytic asymmetric routes, including the hydrogenation of imines, electrophilic aminations, and additions to α-imino esters, continue to be attractive areas of investigation. nih.gov The design of new chiral ligands and catalyst systems tailored for aryl glycine (B1666218) derivatives is an ongoing effort. For instance, rhodium and palladium-catalyzed additions of arylboronic acids to imino esters represent a powerful method for creating the crucial carbon-carbon bond with high stereocontrol. Adapting these methodologies for substrates relevant to this compound could lead to more direct and efficient synthetic pathways.
Design and Synthesis of Advanced Functional Materials Utilizing This Chiral Scaffold
The inherent chirality of this compound makes it a valuable scaffold for the design of advanced functional materials. Chirality is a fundamental property that dictates unique optical, electronic, and mechanical characteristics in materials science. chiralpedia.com The integration of this specific chiral amino acid into larger molecular architectures could yield materials with novel properties and applications.
One emerging trend is the use of chiral amino acids in the development of supramolecular structures and chiral hydrogels. nih.gov These self-assembling systems can mimic the complex, chiral environments found in biological tissues, making them promising for applications in tissue engineering and regenerative medicine. chiralpedia.comnih.gov For example, hydrogels constructed from phenylalanine derivatives have been shown to influence the osteogenesis of human dental pulp stem cells, demonstrating how molecular chirality can direct cell behavior. nih.gov Utilizing this compound in similar systems could create scaffolds with tailored biocompatibility and bioactivity.
Another area of exploration is the functionalization of surfaces with chiral molecules to create chiral inorganic nanostructures. rsc.org Such materials are essential for enantioselective processes, including separation and catalysis. The covalent grafting of amino acid derivatives onto solid surfaces is a viable strategy to impart chirality. rsc.org The unique steric and electronic properties of the 2-bromophenyl group in this compound could influence the packing and orientation of the molecules on a surface, potentially leading to new materials for chiral recognition and sensing applications. chiralpedia.comcas.cz
Development of Integrated Chemo-Enzymatic and Flow Chemistry Platforms
To meet the demands for greener, more efficient chemical manufacturing, researchers are increasingly turning to integrated process technologies. The combination of biocatalysis with traditional chemical synthesis (chemo-enzymatic processes) and the use of continuous flow reactors represent two major trends that could revolutionize the production of this compound. nih.gov
Chemo-enzymatic synthesis leverages the high stereoselectivity of enzymes for key transformations, which is particularly valuable for producing non-canonical amino acids. nih.gov Enzymes like aminotransferases can be used to form chiral amines from prochiral α-keto acids with exceptional precision. core.ac.uk A hybrid approach, where an enzymatic step establishes the stereocenter and subsequent chemical steps complete the synthesis, can offer significant advantages in terms of yield, purity, and reduced environmental impact. nih.govresearchgate.net
Continuous flow chemistry offers enhanced safety, scalability, and efficiency compared to traditional batch processing. rsc.orgnih.govmdpi.com Catalytic enantioselective transformations, which are central to the synthesis of chiral molecules, have been shown to benefit significantly from microreactor technology. rsc.orgresearchgate.net Developing a continuous flow process for this compound could involve immobilizing a chiral catalyst in a packed-bed reactor, allowing for continuous production with simplified purification and catalyst recycling. nih.gov Such systems can operate for extended periods, providing a consistent and high-yield supply of the target molecule. nih.gov
Advanced Characterization Techniques for High-Throughput Analysis of Chiral Purity
The development of new synthetic methods requires parallel advancements in analytical techniques to rapidly and accurately determine enantiomeric purity. Traditional methods like chiral high-performance liquid chromatography (HPLC), while reliable, can be a bottleneck in high-throughput experimentation (HTE). nih.govamericanpharmaceuticalreview.com Consequently, there is a growing demand for faster, more efficient methods for chiral analysis. acs.org
A significant emerging trend is the use of chiroptical spectroscopy, particularly microplate circular dichroism (CD), for the high-throughput determination of enantiomeric excess (ee). acs.orghindsinstruments.com CD plate readers allow for the rapid analysis of hundreds of samples in parallel, dramatically accelerating the screening of new catalysts and reaction conditions. nih.gov These methods often involve derivatizing the chiral amine with a CD-active reporter molecule, which then produces a signal proportional to the ee. acs.org This technique has been successfully applied to a diverse set of chiral amines and is well-suited for the rapid analysis required in modern reaction discovery. acs.orghindsinstruments.com
Fluorescence-based assays are another powerful tool for high-throughput screening. nih.gov These methods rely on the formation of fluorescent diastereomeric complexes that exhibit different fluorescence intensities or wavelengths, allowing for the quantification of each enantiomer in a mixture with high sensitivity and accuracy. nih.gov The integration of these advanced analytical platforms into the workflow for synthesizing this compound would enable a much faster optimization of reaction conditions, ultimately accelerating the discovery and development of new synthetic routes. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-2-amino-2-(2-bromophenyl)acetic acid, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via asymmetric catalysis using chiral auxiliaries or enantioselective enzymatic resolution. For example, chiral pool synthesis starting from L-amino acids (e.g., L-phenylglycine derivatives) can preserve stereochemistry. Enantiomeric purity is validated using chiral HPLC with a Crownpak CR-I column or polarimetric analysis . Post-synthesis, recrystallization in ethanol/water mixtures improves purity (≥98% ee) .
Q. How does the bromine substituent at the 2-position of the phenyl ring influence the compound’s physicochemical properties?
- Methodological Answer : The 2-bromo group increases steric hindrance and alters electronic properties (σ-para effect), reducing solubility in aqueous media. Computational studies (DFT at B3LYP/6-31G* level) show a dipole moment of 4.2 Debye, correlating with experimental solubility data (1.2 mg/mL in PBS, pH 7.4). LogP values (2.8 ± 0.3) are determined via shake-flask method .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) shows a singlet for the α-amino proton (δ 4.2 ppm) and aromatic protons (δ 7.3–7.6 ppm). ¹³C NMR confirms the carboxylic acid carbonyl at δ 173.5 ppm .
- MS : ESI-MS (negative mode) gives [M-H]⁻ at m/z 258.0 (theoretical 258.1 for C₈H₇BrNO₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for enzyme X inhibition) may arise from assay conditions. Standardize protocols:
- Use recombinant enzyme batches with ≥95% purity (SDS-PAGE verified).
- Control for solvent effects (DMSO ≤0.1% v/v) and pre-incubate substrates for 30 min at 37°C .
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. fluorometric activity assays).
Q. What strategies enable the use of this compound in probing structure-activity relationships (SAR) for IDO inhibitors?
- Methodological Answer :
- SAR Design : Replace the 2-bromo group with -CF₃ (as in ) to compare halogen vs. electron-withdrawing effects.
- Biological Testing : Measure IDO1 inhibition in HEK293T cells transfected with human IDO1 (IC₅₀ determination via kynurenine ELISA).
- Computational Modeling : Dock the compound into the IDO1 active site (PDB: 4PK5) using AutoDock Vina. Compare binding energies with known inhibitors (e.g., epacadostat) .
Q. How can enantiomeric impurities (<2% R-configuration) impact pharmacological studies?
- Methodological Answer : Trace R-enantiomers may antagonize target binding. Mitigation strategies:
- Use chiral stationary phases (CSPs) like Chirobiotic T for HPLC purification.
- Validate purity via circular dichroism (CD) spectroscopy (Δε at 220 nm) .
- In vitro assays with enantiomerically pure batches (≥99% S-configuration) reduce off-target effects .
Q. What are the challenges in developing scalable crystallization protocols for this compound?
- Methodological Answer :
- Solvent Screening : Test binary mixtures (e.g., acetonitrile/water, THF/heptane) to optimize crystal morphology.
- Process Parameters : Adjust cooling rates (0.1–0.5°C/min) and seeding to avoid oiling-out.
- Characterization : PXRD confirms polymorphic form (Form I vs. II), with DSC showing melting endotherms at 198–202°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
